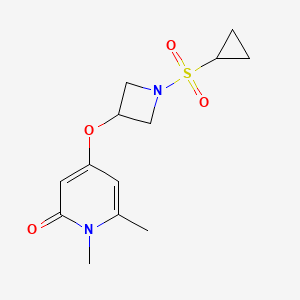

![molecular formula C17H13ClF3N3O B2518028 N-(2-氯苄基)-2-[2-(三氟甲基)-1H-1,3-苯并咪唑-1-基]乙酰胺 CAS No. 478048-07-6](/img/structure/B2518028.png)

N-(2-氯苄基)-2-[2-(三氟甲基)-1H-1,3-苯并咪唑-1-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

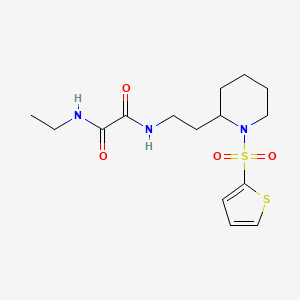

The compound N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a heterocyclic compound that is likely to possess interesting biological activities due to the presence of the benzimidazole ring, a structure known for its pharmacological importance. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzimidazole cores have been synthesized and evaluated for their biological activities, such as antibacterial and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amine with an acyl chloride to form an amide linkage. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions with hydrazine hydrate and dichloroquinoline . This suggests that a similar approach could be used for the synthesis of N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, with appropriate substitutions for the benzothiazole and quinoline components.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the acetamide group and the chlorobenzyl moiety. The acetamide group could be involved in further chemical transformations, such as nucleophilic substitution reactions, while the chlorobenzyl component could potentially undergo reactions typical of haloarenes, such as Suzuki coupling or other cross-coupling reactions.

Physical and Chemical Properties Analysis

科学研究应用

配位化学和性质

对含有苯并咪唑衍生物的化合物的研究,例如所讨论的化合物,已经探索了它们的配位化学和它们的配合物的性质。研究总结了这些化合物的制备、性质和生物活性,突出了它们在开发具有独特光谱、磁性和电化学性质的材料方面的潜力 (Boča, Jameson, & Linert, 2011).

DNA 相互作用

苯并咪唑衍生物与 DNA 的相互作用一直是人们感兴趣的主题,特别是在小沟结合的背景下。这些相互作用对于设计在癌症治疗和作为放射保护剂中具有潜在应用的药物至关重要。这些化合物对 DNA 中富含 AT 的序列的特异性突出了它们在分子生物学和药物设计中的重要性 (Issar & Kakkar, 2013).

抗肿瘤活性

苯并咪唑衍生物因其细胞毒性和抗肿瘤活性而受到探索。基于吡咯并苯并咪唑或偶氮米托蒽环系统的设计和合成这些化合物显示出作为一类新型抗肿瘤剂的希望。这些研究的重点是与 DNA 相互作用并抑制拓扑异构酶 II 介导的 DNA 松弛的衍生物,为癌症治疗提供了一条新途径 (Skibo, 1998).

合成有机化学

该化合物及其类似物已用于合成有机化学中,以开发新的 N-酰化方法。这些研究导致了化学选择性 N-酰化试剂的产生,证明了苯并咪唑衍生物在合成各种具有生物活性的分子中的多功能性 (Kondo & Murakami, 2001).

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O/c18-12-6-2-1-5-11(12)9-22-15(25)10-24-14-8-4-3-7-13(14)23-16(24)17(19,20)21/h1-8H,9-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZFERYNNGTKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)

![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)